5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine
Overview
Description
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine is a heterocyclic compound that contains both thieno and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine typically involves the reaction of 5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine with prop-2-enylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMF at 80°C.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidinamine derivatives.
Scientific Research Applications
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-(prop-2-yn-1-ylthio)-4-thieno[2,3-d]pyrimidinamine
- 5,6-Dimethyl-2-(prop-2-ynylthio)-4-thieno[2,3-d]pyrimidinamine
Uniqueness
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine is unique due to the presence of the prop-2-enylthio group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 210.31 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Antioxidant Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant properties. For instance, in a study assessing the antioxidant effects against 4-nonylphenol toxicity in Clarias gariepinus (African catfish), compounds similar to this compound showed promising results in reducing erythrocyte alterations caused by oxidative stress .
Compound | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno Derivative A | 12 ± 1.03 |
Thieno Derivative B | 28.3 ± 2.04 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. A study highlighted that these compounds exhibit activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
Anticancer Potential
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been investigated in several studies. These compounds have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, they have been noted to target specific kinases involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases such as Aurora kinase and CDK4/6, which are critical in cell cycle regulation and cancer cell proliferation .
- Antioxidant Mechanisms : The antioxidant activity is believed to stem from the ability of the thienopyrimidine structure to scavenge free radicals and modulate oxidative stress pathways.
Case Studies
- Study on Antioxidant Effects : In a controlled experiment involving fish exposed to oxidative stressors, the administration of thieno derivatives led to a significant reduction in oxidative damage markers compared to controls .
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that certain thieno derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
5,6-dimethyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h4H,1,5H2,2-3H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCAWNRXRVYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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